1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine
Description
The compound 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine (CAS: 1311314-92-7) is a dihydrochloride salt with the molecular formula C₁₅H₂₁Cl₂N₃O₂ and a molecular weight of 346.25 g/mol . Its structure comprises a benzodioxole moiety (a 1,3-benzodioxol-5-yl group) fused to a 1H-imidazole ring, with a branched 3-methylbutan-1-amine chain at position 2 of the imidazole (Figure 1). The benzodioxole group is known for its electron-rich aromatic system, which often enhances binding affinity in bioactive molecules .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)5-11(16)15-17-7-12(18-15)10-3-4-13-14(6-10)20-8-19-13/h3-4,6-7,9,11H,5,8,16H2,1-2H3,(H,17,18) |
InChI Key |
OVKLKCRHCWWCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a base and a phase-transfer catalyst.
Imidazole Ring Formation: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an aldehyde.
Coupling of the Rings: The benzodioxole and imidazole rings are then coupled using a palladium-catalyzed cross-coupling reaction.
Final Assembly:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzodioxole ring can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with amino acid residues . These interactions disrupt normal cellular processes, leading to therapeutic effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Variations in the Amine Chain
The amine chain length and branching significantly influence physicochemical properties and bioactivity. Key analogs include:
| Compound Name | Amine Chain | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Target compound | 3-methylbutan-1-amine | 1311314-92-7 | C₁₅H₂₁Cl₂N₃O₂ | 346.25 | Branched chain enhances lipophilicity |
| 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine | Ethyl | 1155053-08-9 | C₁₂H₁₄N₃O₂ | 244.26 | Shorter chain reduces steric hindrance |
| 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine | Butyl | 1153102-59-0 | C₁₄H₁₈N₃O₂ | 260.31 | Linear chain may alter binding kinetics |
Key Observations :
Substituent Variations on the Imidazole/Benzodioxole System
Modifications to the benzodioxole or imidazole rings alter electronic properties and bioactivity:
- 1-(5-Bromo-1H-benzo[D]imidazol-2-yl)-3-methylbutan-1-amine (CAS: 1184584-30-2): Bromine substitution at position 5 of the benzimidazole increases molecular weight (282.18 g/mol) and may enhance halogen bonding in target interactions .
- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine : Fluorine and trifluoromethyl groups improve metabolic stability and membrane permeability .
Salt Forms and Derivatives
- Dihydrochloride vs. Hydrochloride Salts: The target compound’s dihydrochloride form (CAS: 1311314-92-7) offers higher solubility than mono-hydrochloride analogs (e.g., CAS 1155053-08-9 hydrochloride, molecular weight 267.71 g/mol) .
- Free Base vs. Salt : Free bases (e.g., CAS 1155460-49-3) may exhibit lower solubility but higher lipophilicity, favoring blood-brain barrier penetration .
Research Findings and Implications
Structural Insights from Crystallography
While crystallographic data for the target compound is unavailable, related benzodioxole-imidazole hybrids (e.g., pyrazole derivatives) exhibit planar aromatic systems and hydrogen-bonding networks that stabilize molecular conformations . Such features are critical for receptor binding and activity .
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